

Comparative Analysis of Voxtalisisib and Pictilisib Target Profiles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Voxtalisisib

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A comprehensive guide for researchers on the target selectivity, potency, and experimental validation of two key PI3K pathway inhibitors.

Voxtalisisib (also known as XL765 or SAR245409) and **Pictilisib** (GDC-0941) are prominent small molecule inhibitors targeting the phosphatidylinositol 3-kinase (PI3K) signaling pathway, a critical cascade frequently dysregulated in cancer.^{[1][2][3]} While both compounds inhibit Class I PI3K isoforms, their target profiles exhibit significant differences, particularly concerning their activity against the mammalian target of rapamycin (mTOR). This guide provides a detailed comparison of their target profiles, supported by quantitative data and experimental methodologies, to aid researchers in selecting the appropriate tool for their specific studies.

Quantitative Target Profile Comparison

The primary distinction between **Voxtalisisib** and **Pictilisib** lies in their inhibitory potency against PI3K isoforms and mTOR. **Voxtalisisib** is characterized as a dual PI3K/mTOR inhibitor, whereas **Pictilisib** is a potent pan-Class I PI3K inhibitor with significantly less activity against mTOR.^{[4][5][6]} The half-maximal inhibitory concentrations (IC₅₀) from in vitro kinase assays are summarized below.

Target	Voxtalisisb (XL765) IC50 (nM)	Pictilisib (GDC-0941) IC50 (nM)
PI3K Class I Isoforms		
p110α (PIK3CA)	39[5][7][8]	3[6][9]
p110β (PIK3CB)	110[5] - 113[7][8]	33[6]
p110γ (PIK3CG)	9[5][7][8]	75[6]
p110δ (PIK3CD)	43[5][7][8]	3[6][9]
PI3K-Related Kinases		
mTOR (mTORC1)	160[5][7]	~580 (193-fold less than p110α)[6]
mTOR (mTORC2)	910[5][7]	Not widely reported
DNA-PK	150[5][7][8]	Not widely reported
Other Kinases		
VPS34 (Class III PI3K)	~9100[5][7]	Weakly active

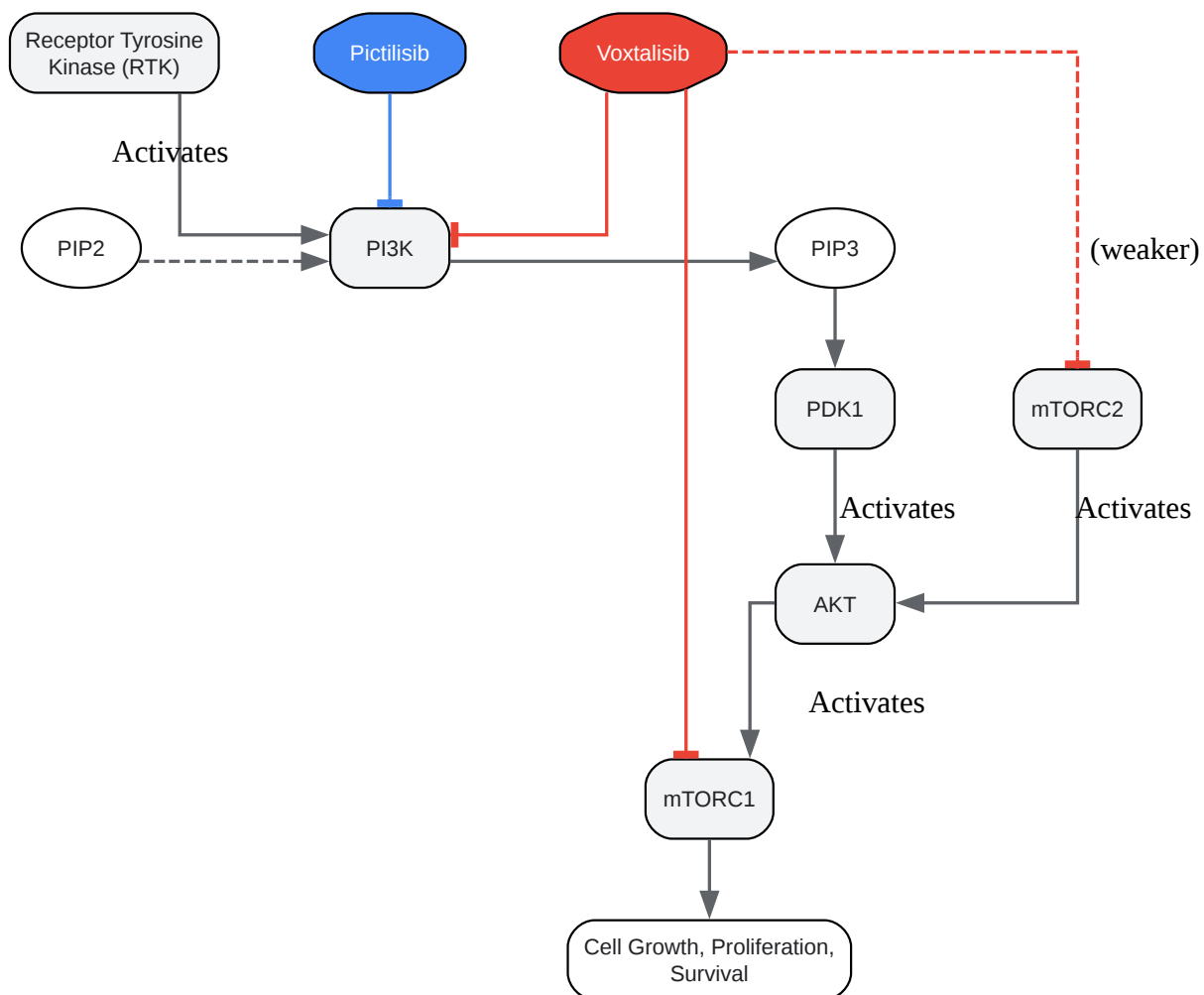
Key Observations from the Data:

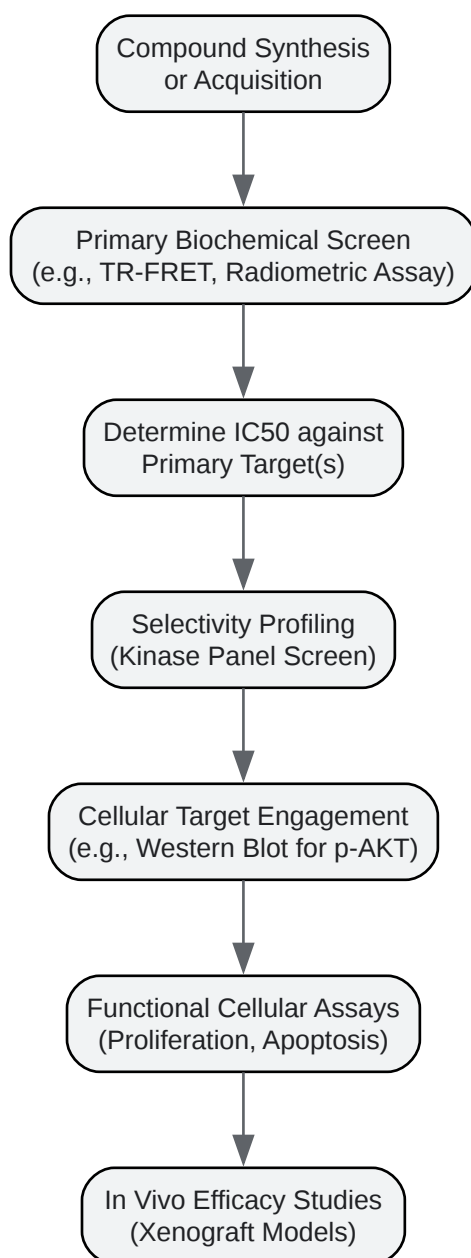
- Pictilisib is a highly potent inhibitor of p110α and p110δ, with an IC50 of 3 nM for both isoforms.[6][9] It shows modest selectivity against p110β (11-fold) and p110γ (25-fold).[9]
- Voxtalisisb** is a pan-Class I PI3K inhibitor with potent activity against all four isoforms, showing the highest potency for p110γ (IC50 = 9 nM).[5][7][8]
- A critical difference is the mTOR inhibition: **Voxtalisisb** is a dual inhibitor, potently targeting mTORC1 (IC50 = 160 nM), while Pictilisib is significantly less active against mTOR.[5][6][7]

Signaling Pathway Inhibition

Both inhibitors function as ATP-competitive inhibitors, binding to the kinase domain of their respective targets.[1][7][10] Their differential target profiles lead to distinct effects on the PI3K/AKT/mTOR signaling cascade. **Voxtalisisb** provides a broader blockade by inhibiting both

PI3K and mTOR, which can prevent the feedback activation of PI3K that sometimes occurs with mTOR-only inhibitors.[11] Pictilisib offers a more selective inhibition of PI3K, which can be advantageous in studies aiming to isolate the effects of PI3K inhibition from mTOR inhibition.[1]





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- To cite this document: BenchChem. [Comparative Analysis of Voxtalisib and Pictilisib Target Profiles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684596#comparative-analysis-of-voxtalisib-and-pictilisib-target-profiles]

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